Methyl (E)-2-decen-4-ynoate Methyl (E)-2-decen-4-ynoate
Brand Name: Vulcanchem
CAS No.: 94133-53-6
VCID: VC16968335
InChI: InChI=1S/C11H16O2/c1-3-4-5-6-7-8-9-10-11(12)13-2/h9-10H,3-6H2,1-2H3/b10-9+
SMILES:
Molecular Formula: C11H16O2
Molecular Weight: 180.24 g/mol

Methyl (E)-2-decen-4-ynoate

CAS No.: 94133-53-6

Cat. No.: VC16968335

Molecular Formula: C11H16O2

Molecular Weight: 180.24 g/mol

* For research use only. Not for human or veterinary use.

Methyl (E)-2-decen-4-ynoate - 94133-53-6

Specification

CAS No. 94133-53-6
Molecular Formula C11H16O2
Molecular Weight 180.24 g/mol
IUPAC Name methyl (E)-dec-2-en-4-ynoate
Standard InChI InChI=1S/C11H16O2/c1-3-4-5-6-7-8-9-10-11(12)13-2/h9-10H,3-6H2,1-2H3/b10-9+
Standard InChI Key FNVRFNHQECKJHC-MDZDMXLPSA-N
Isomeric SMILES CCCCCC#C/C=C/C(=O)OC
Canonical SMILES CCCCCC#CC=CC(=O)OC

Introduction

Chemical Identity and Structural Features

Molecular and Structural Characteristics

Methyl (E)-2-decen-4-ynoate is an aliphatic ester with a ten-carbon chain featuring a triple bond at position 4 and a double bond at position 2 in the E configuration. Its IUPAC name is methyl (E)-dec-2-en-4-ynoate , and its structure is represented by the SMILES notation \text{CCCCCC#C/C=C/C(=O)OC} . The compound’s conjugated enyne system contributes to its electronic properties, influencing its reactivity in cycloaddition and polymerization reactions.

Table 1: Key Identifiers of Methyl (E)-2-Decen-4-Ynoate

PropertyValueSource
CAS Registry Number94133-53-6
Molecular FormulaC11H16O2\text{C}_{11}\text{H}_{16}\text{O}_2
Molecular Weight180.24 g/mol
SMILESCCCCCCC#C/C=C/C(=O)OC
InChIKeyFNVRFNHQECKJHC-MDZDMXLPSA-N

Synthesis and Industrial Preparation

Table 2: Comparative Synthesis of Analogous Yn Esters

CompoundMethodYieldReference
Methyl but-2-ynoatePropargyl alcohol + methyl chloroformate85–90%
Methyl 2-decenoateEsterification of 2-decenoic acid75–80%

Challenges in Large-Scale Production

The steric hindrance imposed by the elongated carbon chain and the sensitivity of the enyne system to oxidation necessitate inert reaction conditions. Catalytic hydrogenation or Lindlar catalyst systems may be required to preserve the triple bond during synthesis .

Physical and Chemical Properties

Reactivity Profile

The conjugated enyne system renders the compound susceptible to electrophilic additions and Diels-Alder reactions. For instance, the triple bond may participate in azide-alkyne cycloadditions (Click chemistry), while the α,β-unsaturated ester moiety could undergo Michael additions .

Applications and Industrial Relevance

Pharmaceutical Intermediates

Yne-containing esters serve as building blocks in drug synthesis. For example, methyl but-2-ynoate is a precursor to heterocyclic compounds with antimicrobial activity . By analogy, methyl (E)-2-decen-4-ynoate could find utility in synthesizing lipophilic therapeutics.

Future Research Directions

  • Synthetic Optimization: Developing catalytic systems for stereoselective synthesis.

  • Application Studies: Exploring roles in polymer chemistry or agrochemical formulations.

  • Toxicological Profiling: Conducting in vitro assays to assess cytotoxicity.

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